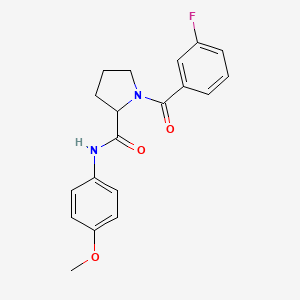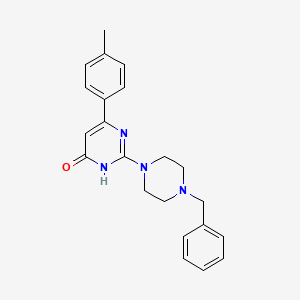
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, also known as FMP, is a proline-based compound that has gained attention in recent years due to its potential use as a therapeutic agent. FMP is a small molecule that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein that is involved in the folding and stabilization of other proteins. By inhibiting these enzymes and proteins, 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can alter cellular pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can induce cell cycle arrest and apoptosis in cancer cells. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to improve cognitive function and reduce the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. One area of research is the development of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide derivatives that have improved potency and selectivity. Another area of research is the identification of specific cellular pathways that are affected by 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, which can provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in animal models and humans. Overall, 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has shown promise as a therapeutic agent and further research is needed to fully understand its potential.
合成方法
The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-methoxyphenyl)proline to form 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been optimized to increase the yield and purity of the final product.
科学研究应用
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been extensively studied for its potential use as a therapeutic agent. Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has anticancer properties and can inhibit the growth of various cancer cell lines. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-9-7-15(8-10-16)21-18(23)17-6-3-11-22(17)19(24)13-4-2-5-14(20)12-13/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJNLFIADMOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)

![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)
